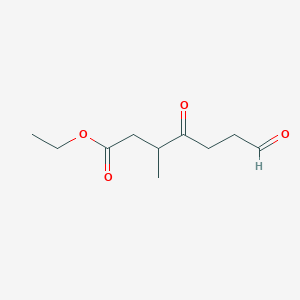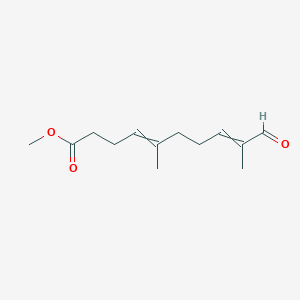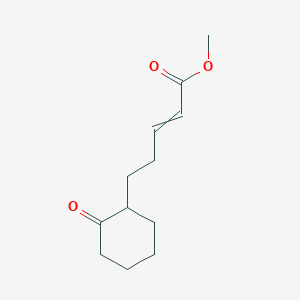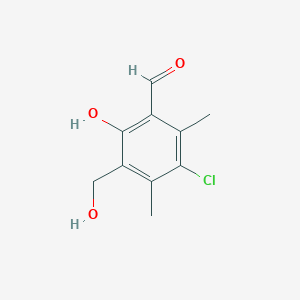
Ethyl 3-methyl-4,7-dioxoheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-4,7-dioxoheptanoate is an organic compound with a complex structure that includes both ester and ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-4,7-dioxoheptanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, ethyl acetoacetate (ethyl 3-oxobutanoate) can be alkylated using an alkyl halide under basic conditions to introduce the desired substituents . The reaction typically involves the use of a strong base such as sodium ethoxide or potassium tert-butoxide to generate the enolate ion, which then reacts with the alkyl halide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 3-methyl-4,7-dioxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
科学的研究の応用
Ethyl 3-methyl-4,7-dioxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science .
作用機序
The mechanism of action of ethyl 3-methyl-4,7-dioxoheptanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups can participate in hydrogen bonding, nucleophilic addition, and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate (ethyl 3-oxobutanoate): Similar in structure but lacks the additional ketone group.
Methyl acetoacetate: Similar ester functionality but with a different alkyl group.
Diethyl malonate: Contains two ester groups but lacks the ketone functionality.
Uniqueness
Ethyl 3-methyl-4,7-dioxoheptanoate is unique due to its combination of ester and ketone groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various organic compounds.
特性
CAS番号 |
111832-64-5 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC名 |
ethyl 3-methyl-4,7-dioxoheptanoate |
InChI |
InChI=1S/C10H16O4/c1-3-14-10(13)7-8(2)9(12)5-4-6-11/h6,8H,3-5,7H2,1-2H3 |
InChIキー |
TVXYIPCDPLAMML-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C)C(=O)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)


![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)

![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)




![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)


